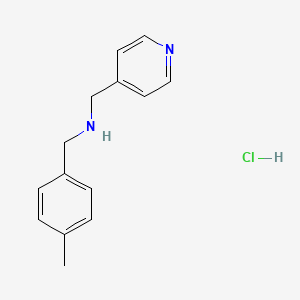
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride, also known as MPBH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPBH is a tertiary amine that is commonly used as a building block in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood. However, it is believed that (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride acts as a ligand for various receptors in the central nervous system, including the serotonin and dopamine receptors. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has also been shown to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects on the body. Studies have shown that (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and cognitive function. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has also been shown to have analgesic and anxiolytic effects, making it a potential candidate for the treatment of pain and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is its versatility as a building block in the synthesis of biologically active compounds. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride include its potential toxicity and the lack of a complete understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride. One potential direction is the synthesis of novel compounds based on (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride that have improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride and its derivatives in the treatment of various diseases such as depression, anxiety, and cancer. Additionally, further research is needed to fully understand the mechanism of action of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride and its effects on the body.
Synthesemethoden
The synthesis of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride involves the reaction of 4-methylbenzylamine with 4-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug design, and organic synthesis. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is a versatile building block that can be used to synthesize a wide range of biologically active compounds such as antiviral agents, anticancer drugs, and neurotransmitter modulators.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-9,16H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDCRIZZIMIWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5380678.png)

![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)



![2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5380711.png)

![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)